2-Bromo-4,5-dimethoxyphenethylamine

Vue d'ensemble

Description

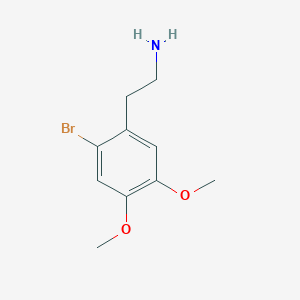

2-Bromo-4,5-dimethoxyphenethylamine: is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system. The compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including bromination and reductive amination to yield the final product .

Industrial Production Methods: the general approach involves standard organic synthesis techniques, including the use of brominating agents and reductive amination processes .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

2-Bromo-4,5-dimethoxyphenethylamine is a synthetic compound of the phenethylamine class known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system. It is structurally related to other phenethylamines known for their stimulant and hallucinogenic effects.

Scientific Research Applications

This compound has applications in various scientific research fields:

- Chemistry It serves as a reference standard in analytical chemistry for mass spectrometry and chromatography studies.

- Biology The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

- Medicine Research explores its potential therapeutic effects and its role as a psychoactive agent.

- Industry Although not widely used industrially, it serves as a model compound in the development of new synthetic methodologies.

Studies on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, has gained popularity as a psychedelic . Studies have explored its metabolism, toxicity, and potential for detection .

- Metabolic Pathways: Research has identified the metabolic pathways of 2C-B in humans and other species, noting interspecies differences in metabolite formation .

- Toxicity: Studies on 2C-B poisoning indicate that it generally results in moderate toxicity, even at high doses, with symptoms including hallucinations, agitation, and hypertension .

- Detection: Molecularly imprinted polymers have been synthesized to selectively recognize 2C-B, which can be used for monitoring its non-medical use .

- Receptor Antagonism: 2C-B and related phenylethylamines act as potent 5-HT2A receptor antagonists .

- Psychotic Effects: 2C-B abuse has been associated with psychotic symptoms, as illustrated in a case report of a 24-year-old male who experienced delusions and hallucinations after using the drug .

- Metabolite Analysis: Research has identified 4-Bromo-2,5-dimethoxyphenylacetic acid as the most abundant metabolite of 2C-B in human urine .

Mécanisme D'action

The mechanism of action of 2-Bromo-4,5-dimethoxyphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in perception and mood . The compound’s psychoactive effects are dose-dependent and can vary based on the specific receptor interactions .

Comparaison Avec Des Composés Similaires

4-Bromo-2,5-dimethoxyamphetamine (DOB): Similar in structure but with an additional methyl group on the amine.

2,5-Dimethoxy-4-methylamphetamine (DOM): Similar structure with a methyl group instead of bromine.

Mescaline: A naturally occurring phenethylamine with similar hallucinogenic properties.

Uniqueness: 2-Bromo-4,5-dimethoxyphenethylamine is unique due to its specific bromine substitution, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of phenethylamines .

Activité Biologique

2-Bromo-4,5-dimethoxyphenethylamine (often referred to as 2C-B) is a synthetic compound belonging to the phenethylamine class, recognized for its psychoactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 256.14 g/mol. The synthesis typically involves bromination of 2,5-dimethoxyphenethylamine, using standard organic synthesis techniques such as bromination followed by reductive amination.

2C-B primarily interacts with serotonin receptors, acting as a selective partial agonist for both the 5-HT2A and 5-HT2C receptors. These receptors are crucial in regulating mood and perception. The compound's binding induces conformational changes that activate G-protein coupled signaling pathways, leading to the release of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels .

Psychotropic Effects

In laboratory settings, 2C-B exhibits a biphasic effect on locomotion in animal models. At lower doses, it inhibits movement, while higher doses result in excitatory responses. This suggests complex interactions within neurotransmitter pathways that could influence mood and perception.

Pharmacokinetics

A study on the pharmacokinetics of related compounds indicates that 2C-B can penetrate the blood-brain barrier effectively. Its estimated half-life is approximately 1.1 hours, with a volume of distribution around 16 L/kg. The compound's metabolites have been identified in various tissues, including the brain and liver, indicating significant metabolic activity .

Metabolism

The metabolism of 2C-B involves several pathways leading to various metabolites. Key metabolites include:

- 4-bromo-2-hydroxy-5-methoxyphenethylamine: Detected in rat tissues.

- 4-bromo-2,5-dimethoxyphenylacetic acid: The most abundant metabolite found in human urine samples .

The metabolism is influenced by monoamine oxidase (MAO), which plays a critical role in deaminating the compound before further oxidation processes occur .

Case Study on Abuse

A notable case study highlighted the presence of 2C-B in drug abuse scenarios, focusing on its effects when used recreationally. Users reported hallucinogenic experiences characterized by visual distortions and altered perceptions of time .

Comparative Studies

Research comparing various phenethylamines has shown that substitution patterns significantly affect receptor affinity and agonist activity. In particular, halogen substitutions at the 4-position enhance agonistic properties towards serotonin receptors .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 256.14 g/mol |

| Primary Action | Partial agonist at 5-HT2A and 5-HT2C receptors |

| Half-Life | ~1.1 hours |

| Volume of Distribution | ~16 L/kg |

| Key Metabolites | - 4-bromo-2-hydroxy-5-methoxyphenethylamine |

| - 4-bromo-2,5-dimethoxyphenylacetic acid |

Propriétés

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFQMMKTNUYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979532 | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63375-81-5 | |

| Record name | 6-Bromo-3,4-dmpea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Br-4,5-DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.